Cas no 442863-76-5 ((1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol)

(1R)-2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a chiral fluorinated alcohol with significant utility in asymmetric synthesis and pharmaceutical intermediates. Its structure, featuring a trifluoromethyl-substituted aromatic ring and a stereogenic center bearing a trifluoroethanol group, enhances its reactivity and selectivity in nucleophilic addition and reduction reactions. The electron-withdrawing nature of the trifluoromethyl groups improves stability and influences stereochemical outcomes in catalytic processes. This compound is particularly valuable in the preparation of bioactive molecules, where fluorination imparts metabolic stability and lipophilicity. High enantiopurity (>99% ee) is achievable, making it suitable for applications requiring precise stereocontrol. Its compatibility with organometallic catalysts further underscores its versatility in fine chemical synthesis.
(1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol structure
442863-76-5 structure
Product Name:(1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol
CAS No:442863-76-5
MF:C9H6F6O
MW:244.133763790131
CID:6453249
PubChem ID:93954154
Update Time:2025-10-28

(1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol
    • (R)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol
    • Inchi: 1S/C9H6F6O/c10-8(11,12)6-3-1-5(2-4-6)7(16)9(13,14)15/h1-4,7,16H/t7-/m1/s1
    • InChI Key: HGNBZXDFLLAPLI-SSDOTTSWSA-N
    • SMILES: [C@H](C1C=CC(C(F)(F)F)=CC=1)(O)C(F)(F)F

(1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol Pricemore >>

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Additional information on (1R)-2,2,2-trifluoro-1-4-(trifluoromethyl)phenylethan-1-ol

Chemical Compound CAS No 442863-76-5: (1R)-2,2,2-Trifluoro-1-(4-(Trifluoromethyl)Phenyl)Ethan-1-Ol

The compound (1R)-2,2,2-Trifluoro-1-(4-(Trifluoromethyl)Phenyl)Ethan-1-Ol, identified by the CAS Registry Number 442863-76-5, is a highly fluorinated organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a trifluoroethanol moiety. The stereochemistry at the chiral center is specified as the R configuration, which plays a crucial role in its physical and chemical properties.

Recent studies have highlighted the importance of fluorinated compounds in drug discovery and material science. The presence of multiple fluorine atoms in this molecule enhances its stability, lipophilicity, and bioavailability. These properties make it an attractive candidate for use in pharmaceuticals, agrochemicals, and advanced materials. For instance, its ability to resist metabolic degradation makes it a promising lead compound for drug development.

The synthesis of (1R)-2,2,2-Trifluoro-1-(4-(Trifluoromethyl)Phenyl)Ethan-1-Ol involves a multi-step process that typically begins with the preparation of the trifluoromethylated phenol derivative. This is followed by a nucleophilic substitution reaction to introduce the trifluoroethanol group. The stereochemistry is controlled during the reaction to ensure the desired R configuration. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound.

In terms of physical properties, this compound exhibits a high melting point due to its strong intermolecular hydrogen bonding. Its solubility in organic solvents is moderate, making it suitable for various chemical reactions. The presence of multiple electronegative fluorine atoms also influences its electronic properties, which are being explored for applications in optoelectronics and semiconductors.

Research into the biological activity of (1R)-2,2,2-Trifluoro-1-(4-(Trifluoromethyl)Phenyl)Ethan-1-Ol has revealed interesting findings. In vitro studies suggest that it exhibits moderate inhibitory activity against certain enzymes involved in metabolic pathways. These findings have sparked interest in further exploring its potential as a therapeutic agent or as a lead compound for drug design.

The environmental impact of this compound is another area of active research. Given its high stability and resistance to degradation, there are concerns about its persistence in the environment. Studies are underway to assess its biodegradability and potential toxicity to aquatic organisms. Understanding these aspects is crucial for ensuring responsible use and disposal of this compound.

In conclusion, (1R)-2,2,2-Trifluoro-1-(4-(Trifluoromethyl)Phenyl)Ethan-1-Ol (CAS No 442863-76-5) is a versatile compound with promising applications across multiple disciplines. Its unique structure and properties make it an important subject of ongoing research. As new findings emerge, this compound is expected to play an increasingly significant role in advancing scientific and technological frontiers.

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